molecular formula C6H13NO B13684150 1-(2-Methoxyethyl)azetidine

1-(2-Methoxyethyl)azetidine

Cat. No.: B13684150
M. Wt: 115.17 g/mol
InChI Key: NYZGXIKOABSJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their high ring strain and unique reactivity, making them valuable in various chemical and biological applications. The presence of the 2-methoxyethyl group in this compound adds to its versatility and potential for functionalization.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.

    Reduction: Reduced forms with simpler alkyl or amine groups.

    Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(2-methoxyethyl)azetidine

InChI

InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3

InChI Key

NYZGXIKOABSJGA-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC1

Origin of Product

United States

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